[4-(Difluoromethoxy)benzyl]isobutylamine
Description
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-9(2)7-15-8-10-3-5-11(6-4-10)16-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYOFQWFPHCRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202609 | |
| Record name | 4-(Difluoromethoxy)-N-(2-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019606-11-1 | |
| Record name | 4-(Difluoromethoxy)-N-(2-methylpropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019606-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-N-(2-methylpropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
4-(Difluoromethoxy)aniline is a crucial intermediate for synthesizing [4-(Difluoromethoxy)benzyl]isobutylamine. The preparation method involves:
- Starting from 4-nitrophenol,
- Conversion to sodium acetamidophenate,
- Reaction with monochlorodifluoromethane to introduce the difluoromethoxy group,
- Catalytic reduction of the nitro group to an amino group.
This method is well-documented in patent CN103819349A and is noted for its industrial applicability, high yield, and environmental advantages.
Detailed Synthetic Steps
| Step | Reaction Description | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|---|
| 1 | Formation of sodium acetamidophenate from 4-nitrophenol | React 4-nitrophenol with sodium hydroxide | Sodium acetamidophenate | High conversion |
| 2 | Introduction of difluoromethoxy group | React sodium acetamidophenate with monochlorodifluoromethane under alkaline conditions | 4-(Difluoromethoxy)nitrobenzene | High yield, improved over traditional methods |
| 3 | Catalytic reduction of nitro group to amino group | Use ferric oxide and activated carbon co-catalyst with hydrazine and water as reducing agents | 4-(Difluoromethoxy)aniline | Total two-step yield ~90%, purity >98.5% |
Key Advantages and Notes
- The use of 4-nitrophenol as starting material is cost-effective.
- The catalytic reduction step employs a co-catalyst system (ferric oxide and activated carbon), which enhances selectivity and reduces pollution.
- The total recovery yield of 4-(difluoromethoxy)aniline reaches approximately 90%, with product purity exceeding 98.5%.
- The process avoids the use of expensive solvents like ethanol and improves upon previous methods with yields as low as 55% in hydrolysis steps.
- The method is suitable for industrial scale production due to its efficiency and low environmental impact.
Functionalization to this compound
While the patent CN103819349A primarily focuses on the preparation of 4-(difluoromethoxy)aniline, the subsequent step to obtain this compound involves:
- Benzylation of the aniline intermediate,
- Introduction of the isobutylamine moiety.
This typically involves reductive amination or nucleophilic substitution reactions where the benzyl group bearing the difluoromethoxy substituent is coupled with isobutylamine.
General Synthetic Strategy (Inferred from Related Chemistry)
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Benzylation of 4-(difluoromethoxy)aniline | React with benzyl halide or benzyl derivative under basic or catalytic conditions | 4-(Difluoromethoxy)benzylamine intermediate |
| 2 | Alkylation with isobutylamine | Reductive amination or nucleophilic substitution using isobutylamine | This compound |
Notes
- Specific conditions for these steps depend on the protecting groups and reaction environment.
- Optimization of reaction parameters (temperature, solvent, catalysts) is crucial to maximize yield and purity.
- Literature suggests that reductive amination with appropriate reducing agents (e.g., sodium cyanoborohydride) is a common method to introduce alkyl amines onto benzylamine derivatives.
Summary Table of Preparation Methods
| Compound | Starting Material | Key Reagents | Reaction Type | Yield | Purity | Notes |
|---|---|---|---|---|---|---|
| 4-(Difluoromethoxy)aniline | 4-Nitrophenol | NaOH, monochlorodifluoromethane, ferric oxide, activated carbon, hydrazine, water | Alkylation, catalytic reduction | ~90% (two steps) | >98.5% | Industrially scalable, low pollution |
| This compound | 4-(Difluoromethoxy)aniline | Benzyl halide or equivalent, isobutylamine, reducing agents | Benzylation, reductive amination | Not explicitly reported | - | Requires optimization, inferred from related amine chemistry |
Research Findings and Industrial Relevance
- The patented method for 4-(difluoromethoxy)aniline preparation represents a significant improvement over older methods that suffered from low yields and high costs.
- The use of catalytic reduction with hydrazine and water as reducing agents is both environmentally friendly and cost-effective.
- The high purity of the intermediate ensures better downstream functionalization efficiency.
- Although specific detailed protocols for the final step to this compound are less documented, standard organic synthesis practices for benzylamine derivatives apply.
- The entire synthetic route is suitable for scale-up in pharmaceutical or agrochemical industries where such substituted amines are valuable intermediates.
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethoxy)benzyl]isobutylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of difluoromethoxybenzyl alcohols or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Drug Development :
- [4-(Difluoromethoxy)benzyl]isobutylamine has been explored as a precursor in the synthesis of pharmaceutical agents targeting respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD) . Its structural similarity to known therapeutic agents allows for modifications that may enhance efficacy and reduce side effects.
- Biological Activity :
- Antimicrobial Properties :
Synthetic Chemistry
-
Intermediate in Organic Synthesis :
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and oxidation reactions .
- Functionalization :
Case Studies
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)benzyl]isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the binding affinity of the compound to its target, thereby modulating its activity. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [4-(Difluoromethoxy)benzyl]methylamine
- [4-(Difluoromethoxy)benzyl]ethylamine
- [4-(Difluoromethoxy)benzyl]propylamine
Uniqueness
Compared to similar compounds, [4-(Difluoromethoxy)benzyl]isobutylamine exhibits unique properties due to the presence of the isobutylamine group. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Q & A
Q. What are the common synthetic routes for [4-(Difluoromethoxy)benzyl]isobutylamine, and what key intermediates are involved?
The synthesis typically involves nucleophilic substitution using 4-(difluoromethoxy)benzyl bromide (CAS 3447-53-8) as a precursor. Reacting this bromide with isobutylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux conditions, often with a base like KCO to scavenge HBr, yields the target compound. Intermediate characterization via H-NMR should confirm the disappearance of the benzyl bromide proton (δ ~4.5 ppm) and the emergence of the isobutylamine methyl groups (δ ~0.9–1.2 ppm) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical methods include:
- H/C-NMR : The difluoromethoxy group (CF) appears as a singlet in F-NMR (δ ~-80 ppm) and split signals in C-NMR (δ ~110–120 ppm). Isobutylamine protons show characteristic triplet splitting (δ ~2.5–3.0 ppm).
- Mass Spectrometry (MS) : Look for the molecular ion peak (e.g., [M+H]) matching the molecular formula (CHFNO).
- Elemental Analysis : Validate %C, %H, and %N against theoretical values .
Advanced Research Questions
Q. What strategies can mitigate the formation of byproducts during the alkylation of isobutylamine with 4-(difluoromethoxy)benzyl bromide?
Byproducts often arise from over-alkylation or solvent interference. Mitigation strategies include:
- Controlled Stoichiometry : Use a 1:1.2 molar ratio of bromide to amine to minimize di-alkylation.
- Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce side reactivity.
- Purification Optimization : Employ column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the pure product .
Q. How should conflicting solubility data for this compound in different solvents be reconciled?
Solubility discrepancies may stem from impurities or solvent polarity. Systematic testing in graded solvents (e.g., dichloromethane, methanol, DMSO) at varying temperatures (20–60°C) is recommended. For instance, notes fluorinated compounds often exhibit higher solubility in polar aprotic solvents due to dipole interactions. Documenting purity via HPLC before solubility assays is critical .
Q. What analytical approaches resolve discrepancies in bioactivity data across studies involving this compound?
Conflicting bioactivity results may arise from stereochemical variations or impurity profiles. Recommended steps:
- Chiral HPLC : Verify enantiomeric purity, as unintended stereoisomers may lack activity.
- Dose-Response Standardization : Use a shared reference compound (e.g., flucythrinate in ) to calibrate assays.
- Impurity Profiling : Compare LC-MS data across studies to identify contaminants (e.g., residual bromide or oxidized byproducts) .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
